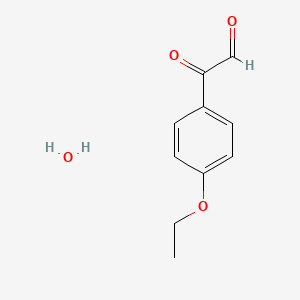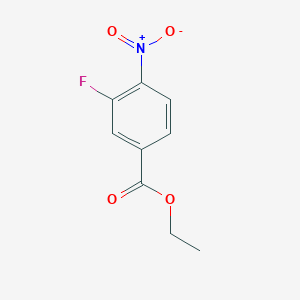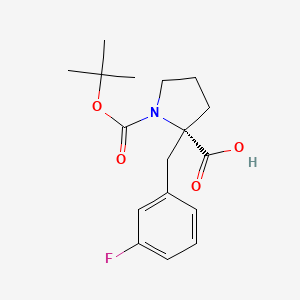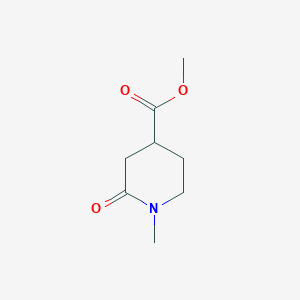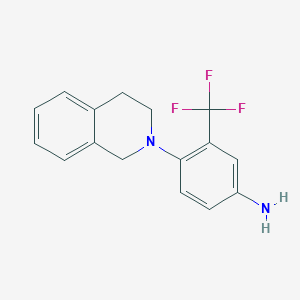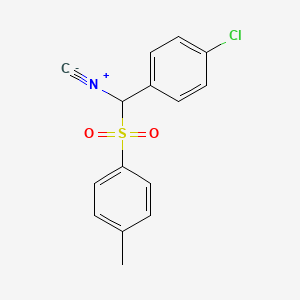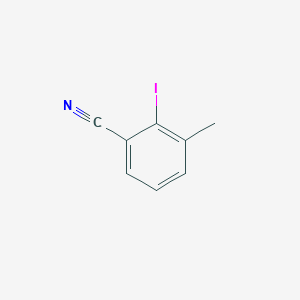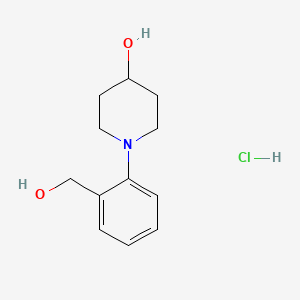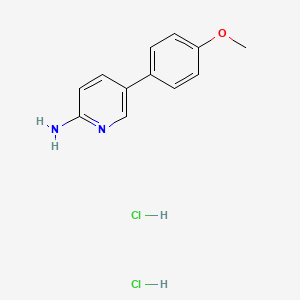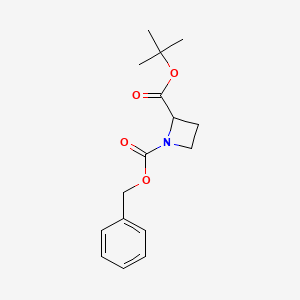![molecular formula C16H25NO2 B1389107 [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine CAS No. 1040680-59-8](/img/structure/B1389107.png)
[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine
Overview
Description
4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine, also known as 4-BOC-TFFM, is a compound belonging to the family of aryloxypropanolamines. It is a derivative of phenylethanolamine, a class of compounds with a wide range of applications in medicine and pharmacology. 4-BOC-TFFM is an important intermediate in the synthesis of a variety of drugs, including those used in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and anxiety. It has also been studied for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Scientific Research Applications
[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine has been studied for its potential use in the treatment of a variety of conditions, including ADHD, depression, anxiety, obesity, diabetes, and other metabolic disorders. It has also been studied for its potential use as a neuroprotective agent, as well as for its potential anti-inflammatory and anti-cancer properties. In addition, [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mechanism Of Action
The exact mechanism of action of [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine is not yet fully understood. However, it is believed to act as an agonist at the alpha-2A adrenergic receptor, which is involved in the regulation of neurotransmitter release. It is also thought to have an effect on other neurotransmitter systems, including serotonin and norepinephrine. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine are not yet fully understood. However, it has been shown to have an effect on the release of certain neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In addition, it has been shown to have an effect on the metabolism of glucose, which may be beneficial in the treatment of diabetes and other metabolic disorders.
Advantages And Limitations For Lab Experiments
The advantages of using [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine for laboratory experiments include its relatively low cost and availability, as well as its stability in a wide range of environmental conditions. Additionally, it is relatively easy to synthesize, and it has a wide range of potential applications. However, there are some limitations to using [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine for laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has not been extensively studied in humans.
Future Directions
The potential future directions for [4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could help to elucidate its potential therapeutic benefits. Additionally, further research into its potential anti-inflammatory, antioxidant, and neuroprotective properties could help to identify potential new uses for this compound. Finally, further research into its potential use in the treatment of metabolic disorders, such as diabetes, could lead to new therapeutic options for these conditions.
properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-1-(oxolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-13(2)19-15-8-6-14(7-9-15)11-17-12-16-5-4-10-18-16/h6-9,13,16-17H,3-5,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQINCRRDWDXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(sec-Butoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



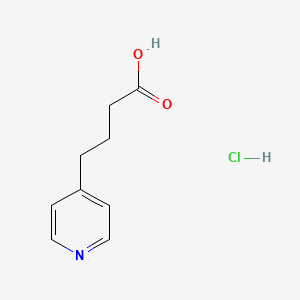
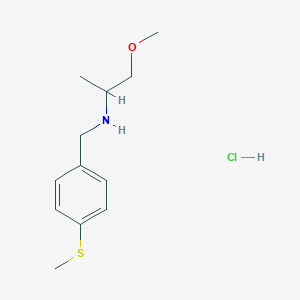
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)
